4-chloro-N-(6,7-dimethoxy-4-oxo-1,4-dihydroquinazolin-2-yl)benzamide
Overview
Description
4-chloro-N-(6,7-dimethoxy-4-oxo-1,4-dihydroquinazolin-2-yl)benzamide is a synthetic organic compound that belongs to the quinazolinone class. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The structure of this compound includes a quinazolinone core, which is known for its diverse biological activities.
Scientific Research Applications
4-chloro-N-(6,7-dimethoxy-4-oxo-1,4-dihydroquinazolin-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the synthesis of pharmaceuticals and other biologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(6,7-dimethoxy-4-oxo-1,4-dihydroquinazolin-2-yl)benzamide typically involves multiple steps:
Nitrification: Starting with 3,4-dimethoxyacetophenone, nitrification is carried out to obtain 2-nitro-4,5-dimethoxyacetophenone.
Reduction Cyclization: Hydrogenation of the intermediate leads to the formation of 4-hydroxy-6,7-dimethoxyquinoline through reduction cyclization.
Chlorination: The final step involves chlorination of the quinoline derivative to yield 4-chloro-6,7-dimethoxyquinoline.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of accessible raw materials, mild reaction conditions, and efficient purification methods to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(6,7-dimethoxy-4-oxo-1,4-dihydroquinazolin-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazolinone core, leading to different functionalized derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of substituted quinazolinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or other reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols are commonly used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities .
Mechanism of Action
The mechanism of action of 4-chloro-N-(6,7-dimethoxy-4-oxo-1,4-dihydroquinazolin-2-yl)benzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-6,7-dimethoxyquinoline: Shares a similar quinoline core but lacks the chloro and benzamide groups.
4-chloro-6,7-dimethoxyquinoline: Similar structure but without the benzamide moiety.
Uniqueness
4-chloro-N-(6,7-dimethoxy-4-oxo-1,4-dihydroquinazolin-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
4-chloro-N-(6,7-dimethoxy-4-oxo-3H-quinazolin-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O4/c1-24-13-7-11-12(8-14(13)25-2)19-17(21-16(11)23)20-15(22)9-3-5-10(18)6-4-9/h3-8H,1-2H3,(H2,19,20,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLADIYYPOGXCOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)NC(=N2)NC(=O)C3=CC=C(C=C3)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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